Taxuspine X

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

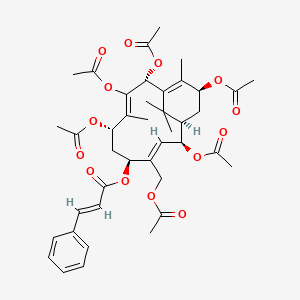

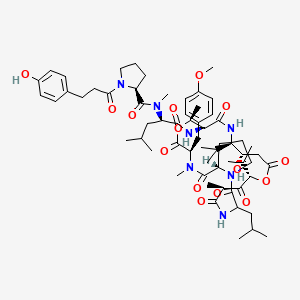

Taxuspine X is a natural product isolated and purified from the stems of the Japanese yew Taxus cuspidata Sieb. et Zucc . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .

Synthesis Analysis

Three simplified “non-natural” natural taxanes, related to Taxuspine X, were synthesized and assayed as P-glycoprotein (P-gp) inhibitors . One of them proved to be a very efficient P-gp inhibitor with an IC50 = 7.2 × 10 (-6) M .Molecular Structure Analysis

The molecular formula of Taxuspine X is C41H50O14 . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .Chemical Reactions Analysis

Taxuspine X is related to the taxane class of drugs, which are known for their disruption of microtubule function . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented .Physical And Chemical Properties Analysis

Taxuspine X has a molecular weight of 766.83 g/mol . It is a powder in physical form . The compound is poorly soluble in water .Aplicaciones Científicas De Investigación

Taxuspine X has been identified as a potent agent for reversing MDR, increasing the accumulation of vincristine in MDR cell lines (Avramova et al., 2008). This property makes it a significant contributor to enhancing the chemotherapeutic effect of drugs in cancer treatment.

It has been found effective in increasing cellular accumulation of chemotherapeutic drugs, suggesting its potential utility in improving the efficacy of cancer treatment (Kobayashi et al., 1998).

Studies have shown that taxuspine X and related compounds can inhibit the depolymerization of microtubules, a critical process in cell division, indicating its potential as a cancer therapy agent (Kobayashi et al., 1994).

Synthesis of taxuspine X analogues has been explored to enhance its availability and potential therapeutic applications, particularly as a MDR reversing agent (Renzulli et al., 2007).

Taxuspine X and its analogues have been studied for their ability to inhibit P-glycoprotein, a protein often involved in drug resistance in cancer cells (Castagnolo et al., 2010).

Safety And Hazards

When handling Taxuspine X, it is recommended to ensure adequate ventilation and to use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

Propiedades

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBNRACKRBUYNP-AHLSXCLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124511126 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)

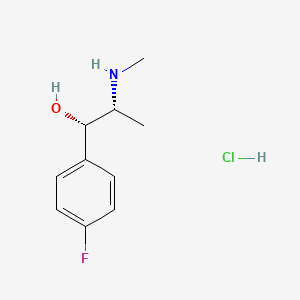

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

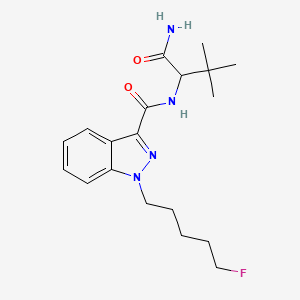

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)